4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole
Description
4-[2-(5,5-Dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole is a bicyclic imidazole derivative characterized by a cyclopropyl ring substituted with a 5,5-dimethylhex-1-ynyl group at the 2-position of the imidazole core. The compound’s structure combines the aromatic imidazole ring—a heterocycle known for its role in biological systems—with a sterically constrained cyclopropane moiety and an alkyne side chain. The following analysis instead draws parallels from structurally related imidazole derivatives.
Properties
IUPAC Name |
5-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13/h9-12H,5,7-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKJAXCQPFOAIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC#CC1CC1C2=CN=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870238 | |
| Record name | 5-[2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tritylation of 3-(1H-Imidazol-4-yl)-acrylic Acid Sec-Butyl Ester
The synthesis begins with the protection of the imidazole nitrogen using trityl chloride. Reaction of 3-(1H-imidazol-4-yl)-acrylic acid sec-butyl ester (205 g, 1.06 mol) with trityl chloride (310 g, 1.1 mol) in chloroform at room temperature affords 3-(1-trityl-1H-imidazol-4-yl)-acrylic acid sec-butyl ester in 84% yield after recrystallization. Tritylation prevents side reactions during subsequent cyclopropanation.
Key Data:
Cyclopropanation via Sulfoxonium Ylide
Cyclopropanation employs the Corey-Chaykovsky reaction. Trimethylsulfoxonium iodide (258.5 g, 1.71 mol) and NaH (48.1 g, 1.17 mol) generate the ylide in DMSO/THF, which reacts with the α,β-unsaturated ester to form 2-(1-trityl-1H-imidazol-4-yl)-cyclopropanecarboxylic acid sec-butyl ester (401 g, 84%).
Reaction Conditions:
Saponification to Carboxylic Acid
The sec-butyl ester is hydrolyzed using KOH (610 g) in ethanol/water (6.5 L) at 50–60°C for 17 h, yielding 2-(1-trityl-1H-imidazol-4-yl)-cyclopropanecarboxylic acid (370 g, 90%). Acidification to pH 6 precipitates the product.
Analytical Data:
Chiral Resolution with Camphorsultam
The racemic acid is resolved using (1S)-(-)-2,10-camphorsultam. Activation with CDI (33 g, 203 mmol) in DMF, followed by coupling with camphorsultam (65 g, 305 mmol) and DBU (31 g, 203 mmol), produces diastereomeric amides separable by chromatography.
Enantiomer Ratio:
Aldehyde Intermediate Formation
DIBALH reduction (220 mmol) of amide 6b in CHCl at –78°C yields (1S,2S)-2-(1-trityl-1H-imidazol-4-yl)-cyclopropanecarbaldehyde (4b). Quenching with NHCl and extraction affords the aldehyde in 85% yield.
Spectral Confirmation:
Ethynylation and Alkylation
The aldehyde undergoes ethynylation with TMSCHN (56 mL, 111.1 mmol) and n-BuLi to install the acetylene group. Subsequent alkylation with trifluoromethanesulfonic acid 3,3-dimethylbutyl ester introduces the 5,5-dimethylhexynyl side chain, yielding 4-[2-(5,5-dimethylhex-1-ynyl)-cyclopropyl]-1-trityl-1H-imidazole (8b) in 78% yield.
Conditions:
Final Deprotection
Acidic cleavage of the trityl group using 2N HCl in ethanol (500 mL) at 70°C for 1 h furnishes the target compound (13.5 g, 96%) after neutralization and chromatography.
Characterization:
Analytical and Process Considerations
Spectroscopic Validation
Critical intermediates are validated via:
Chemical Reactions Analysis
Types of Reactions
4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole ring or the cyclopropyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
Key Structural Differences :
- The imidazole core in this analog is substituted with a 4-(chloromethyl)phenyl group at the 4-position, a nitro group at the 5-position, and two methyl groups at the 1- and 2-positions .
- In contrast, the target compound lacks nitro and phenyl substituents but features a cyclopropyl-alkyne side chain.
Functional Implications :
Pharmacological Analog: Ciproxifan (Cyclopropyl-(4-(3-1H-imidazol-4-yl)propyloxy)phenyl Ketone)
Structural Comparison :
Pharmacokinetics :
- Ciproxifan exhibits 62% oral bioavailability in mice, attributed to its balanced lipophilicity and metabolic stability .
- The target compound’s dimethylhexynyl group may reduce solubility but improve blood-brain barrier penetration, a critical factor for central nervous system-targeted drugs.
Data Table: Comparative Analysis of Key Features
Research Implications and Limitations
While direct data on 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole are absent, insights from structural analogs highlight:
- Synthetic Strategy : Cyclopropane and alkyne incorporation may require specialized reagents (e.g., transition-metal catalysts) compared to the nitro/chloromethylphenyl analog’s straightforward chlorination.
- Biological Potential: The cyclopropyl group’s presence in both the target compound and ciproxifan suggests utility in receptor modulation, though steric and electronic differences will dictate specificity.
- Knowledge Gaps: Empirical studies on the target compound’s synthesis, stability, and receptor interactions are needed to validate hypotheses derived from analogs.
Biological Activity
4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole is a synthetic compound notable for its unique chemical structure, which includes a cyclopropyl group attached to an imidazole ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole is . The structural representation is as follows:
Biological Activity Overview
Research indicates that compounds containing the imidazole moiety exhibit a broad range of biological activities. Specifically, 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole has been explored for its potential in several therapeutic areas:
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. A study demonstrated that various imidazole analogues exhibited significant activity against bacterial strains. While specific data on 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole is limited, its structural similarity to other active imidazoles suggests potential efficacy against pathogens.
Anticancer Properties
The anticancer potential of imidazole derivatives has been well documented. For instance, studies have shown that certain imidazole compounds can inhibit cancer cell proliferation by inducing apoptosis. Molecular docking studies suggest that 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole may interact with key targets involved in cancer pathways, although specific experimental data is still required to confirm these effects.
The mechanism of action for 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole likely involves interaction with specific molecular targets such as enzymes or receptors. The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, which can modulate the activity of target proteins.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of similar imidazole compounds:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Nascimento et al. (2020) | I33 | Anti-inflammatory | Inhibited NF-kB transcription factor; reduced pro-inflammatory mediators in macrophages. |
| Rocha et al. (2020) | I34 | Anti-inflammatory | Effective against neutrophil degranulation; reduced IL-6 production in vivo. |
| Nascimento et al. (2020) | I38 | Anti-inflammatory | IC50 = 44 μM; superior activity compared to Aspirin (IC50 = 200 μM). |
These studies illustrate the potential for imidazole derivatives to serve as therapeutic agents across various applications.
Q & A
Q. What are the common synthetic strategies for 4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole, and how is structural purity validated?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, substituted imidazoles are synthesized via reactions between aldehydes, amines, and ammonium acetate under reflux conditions. Structural validation employs 1H-NMR , 13C-NMR , and IR spectroscopy to confirm regiochemistry and functional groups. Elemental analysis (C, H, N) is used to verify purity . For the cyclopropane moiety, stereochemical analysis via NOESY or X-ray crystallography may be required.
Q. Which spectroscopic techniques are critical for characterizing the cyclopropane and imidazole moieties in this compound?
- Methodological Answer :
- 1H-NMR : Probes cyclopropane proton coupling patterns (e.g., geminal coupling constants ~1–3 Hz) and imidazole aromatic protons (δ 7.0–8.5 ppm).
- 13C-NMR : Identifies sp² carbons in the imidazole ring (~120–140 ppm) and cyclopropane carbons (~10–20 ppm).
- IR Spectroscopy : Confirms NH stretching (~3400 cm⁻¹) in 3H-imidazole tautomers and C≡C stretches (~2200 cm⁻¹) in the alkyne substituent .
Q. What in vitro models are used to evaluate its histamine H₃ receptor antagonist activity?
- Methodological Answer :
- Radioligand Binding Assays : Competitive binding studies using [³H]-histamine or [³H]-R-α-methylhistamine on human H₃ receptor-expressing HEK293 cells.
- Functional Assays : Measurement of cAMP levels via ELISA to assess inverse agonism/antagonism .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and regioselectivity?
- Methodological Answer :
- Catalyst Screening : Ceric ammonium nitrate (CAN) improves cyclocondensation efficiency in ethanol at 95–100°C .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require inert atmospheres to prevent oxidation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18 h to 2 h) while maintaining yields >75% .
Q. What computational strategies predict binding modes of this compound to histamine H₃ receptors?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with key residues (e.g., Asp114, Trp371) in the H₃ receptor’s orthosteric pocket.
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories using AMBER or GROMACS .
Q. How do substituents on the cyclopropane or imidazole ring influence biological activity?
- Methodological Answer :
- SAR Studies : Bulky substituents (e.g., 5,5-dimethylhexynyl) enhance lipophilicity and blood-brain barrier penetration, critical for CNS targets like H₃ receptors.
- Electron-Withdrawing Groups : Nitro or halogen substituents on the imidazole increase receptor affinity but may reduce metabolic stability .
Q. What analytical workflows resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across assays (e.g., binding vs. functional assays) to identify assay-specific biases.
- Proteomics : Validate receptor expression levels in cell lines via Western blotting to rule out variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
